Central Phenylene Chlorine Count: Perchlorinated vs. Trichloro Scaffold
The target compound bears 4 chlorine atoms symmetrically positioned on the central 1,4-phenylene ring, defining it as a perchlorinated scaffold. The nearest commercially cataloged analog, N,N'-(trichloro-p-phenylene)-bis-benzenesulfonamide (CAS 321577-37-1), contains only 3 chlorine atoms on a mixed-isomer phenylene core . The exact chlorine substitution pattern directly modulates the π-acidity of the aryl ring and the compound’s capacity for halogen bonding, producing a scaffold that is structurally non-interchangeable with lower-halogen variants.
| Evidence Dimension | Number of chlorine substituents on central phenylene ring, molecular weight |
|---|---|
| Target Compound Data | 4 chlorine atoms on central ring; MW = 526.24 g/mol (C18H12Cl4N2O4S2) |
| Comparator Or Baseline | 3 chlorine atoms on central ring (trichloro-p-phenylene isomer); MW = 491.80 g/mol (C18H13Cl3N2O4S2) |
| Quantified Difference | +1 chlorine atom; ΔMW = 34.44 g/mol |
| Conditions | Structural comparison based on molecular formula and CAS registry; both compounds are symmetrical bis-benzenesulfonamides differing only in central ring halogenation |
Why This Matters
The additional chlorine atom is not a minor structural variation — it alters the compound's hydrogen-bond acceptor profile, electron affinity, and potential for specific halogen-bonding interactions, making the perchlorinated version a distinct chemical probe for SAR campaigns that require maximum aryl electron deficiency.
